molecular formula C23H30N2O2 B5313157 N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide

N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide

Cat. No. B5313157
M. Wt: 366.5 g/mol
InChI Key: YGLVTEGDCZXEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, also known as HBK or IND24, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has also been shown to bind to and activate certain receptors in the brain, which may be involved in its potential use as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death) in cancer cells, and the activation of certain receptors in the brain. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.

Future Directions

There are many future directions for research on N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, including further studies on its mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its use in the development of new drugs. Other areas of research could include studies on the effects of N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide on other diseases, such as cardiovascular disease and diabetes, and studies on its potential use as a tool for gene therapy. Overall, the potential applications for N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide in scientific research are vast and exciting, and further research in this area is sure to yield many important discoveries.

Synthesis Methods

The synthesis of N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide involves several steps, including the reaction of 2-phenylethylamine with 2-indanone to form N-(2-phenylethyl)-2-indanone, which is then reacted with methylamine to form N-(2-phenylethyl)-2-methylamino-2-indanone. This compound is then reacted with 2-bromo-1-butanol to form N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide.

Scientific Research Applications

N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been studied for its potential use in various scientific research applications, including its ability to inhibit the growth of cancer cells, its potential as a treatment for neurodegenerative diseases, and its use in the development of new drugs.

properties

IUPAC Name

N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-3-21(26)17-24-22(27)23(15-19-11-7-8-12-20(19)16-23)25(2)14-13-18-9-5-4-6-10-18/h4-12,21,26H,3,13-17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLVTEGDCZXEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1(CC2=CC=CC=C2C1)N(C)CCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.